What is 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
What is 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
An In-Depth Technical Guide to 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde: Synthesis, Characterization, and Synthetic Utility
Abstract
8-Bromo-6-chloro-2H-chromene-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique structural architecture, featuring a chromene core substituted with two distinct halogens and a reactive aldehyde group, makes it a valuable scaffold for the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies with mechanistic insights, characteristic spectral data, and its broad applications as a versatile building block in drug discovery.
Introduction: The Significance of the Chromene Scaffold
The chromene ring system is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules.[1] This structural unit is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] The introduction of specific substituents onto the chromene core allows for the fine-tuning of its physicochemical and pharmacological profiles. 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde (Figure 1) is a prime example of a strategically designed synthetic intermediate. The presence of bromine and chlorine atoms offers potential sites for further functionalization via cross-coupling reactions and modulates the electronic properties of the molecule. The aldehyde group at the 3-position is a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.[3] Consequently, this compound is of significant interest to researchers in drug development and materials science.[4]
Physicochemical Properties and Structural Characterization
8-Bromo-6-chloro-2H-chromene-3-carbaldehyde is typically a yellowish to white powder under standard conditions.[5] Its key physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
| Property | Value | Reference(s) |
| CAS Number | 885271-03-4 | [5][6] |
| Molecular Formula | C₁₀H₆BrClO₂ | [5][6] |
| Molecular Weight | 273.51 g/mol | [6] |
| Appearance | Yellowish to white powder | [5] |
| Purity | ≥97% | [5][6] |
| Storage Conditions | Store at room temperature in a tightly sealed container, away from moisture. | [5][6] |
Molecular Structure
The structural formula of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde is presented below. The numbering of the chromene ring system follows IUPAC nomenclature.
Anticipated Spectral Data
While specific experimental data is proprietary to manufacturers, the structural features of the molecule allow for the confident prediction of its spectral characteristics. This is a crucial step for researchers in verifying the identity and purity of the compound post-synthesis or upon acquisition.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different types of protons. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically between δ 9.5-10.5 ppm. The vinylic proton at the C4 position will likely be a singlet around δ 7.5-8.0 ppm. The methylene protons (-CH₂-) at the C2 position are expected to appear as a singlet around δ 4.8-5.2 ppm. The two aromatic protons on the benzene ring will present as two distinct singlets or doublets (depending on long-range coupling) in the aromatic region (δ 7.0-7.8 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display ten unique signals. The most downfield signal will correspond to the aldehyde carbonyl carbon (~190 ppm). Other key signals include those for the olefinic carbons (C3 and C4), the aromatic carbons (with C-Br and C-Cl carbons being identifiable by their electronic environment), and the aliphatic methylene carbon at C2 (~65-70 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the conjugated aldehyde. Other significant peaks will include C=C stretching vibrations for the aromatic ring and the double bond in the pyran ring (approx. 1550-1650 cm⁻¹) and C-O-C stretching of the ether linkage.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a cluster of peaks for the molecular ion around m/z = 272, 274, and 276, confirming the presence and number of halogen atoms.
Synthesis and Mechanistic Considerations
The synthesis of substituted 2H-chromene-3-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[7][8] This powerful formylation method is widely used for electron-rich aromatic and heterocyclic systems.[9] The causality behind this choice of methodology lies in its high efficiency, regioselectivity, and the ready availability of starting materials.
The Vilsmeier-Haack Approach: A Self-Validating Protocol
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key to the reaction's success is the in-situ formation of the "Vilsmeier reagent," a chloroiminium ion, which is a potent electrophile capable of formylating the precursor molecule.
Detailed Experimental Protocol
This protocol describes the synthesis starting from a plausible precursor, 8-bromo-6-chlorochroman-4-one, which can be synthesized from commercially available phenols.
Step 1: Formation of the Vilsmeier Reagent (In-situ)
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Rationale: Phosphorus oxychloride (POCl₃) is a strong Lewis acid that activates the carbonyl oxygen of N,N-dimethylformamide (DMF), making the carbonyl carbon susceptible to attack by the nitrogen lone pair, ultimately forming the electrophilic chloroiminium cation. This step must be performed under anhydrous conditions as the reagent is highly moisture-sensitive.
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Procedure:
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To a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet (N₂ or Ar), add anhydrous DMF (3.0 eq.).
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Cool the flask to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent typically forms as a solid or thick slurry.
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Step 2: Vilsmeier-Haack Formylation
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Rationale: The electron-rich enol or enolate form of the chroman-4-one precursor attacks the Vilsmeier reagent. Subsequent elimination and hydrolysis during work-up yield the final α,β-unsaturated aldehyde.
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Procedure:
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Dissolve the precursor, 8-bromo-6-chlorochroman-4-one (1.0 eq.), in a minimal amount of anhydrous DMF or an appropriate solvent like dichloromethane.
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Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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After addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC).
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The self-validating nature of this step is evident in the distinct color change and the clear disappearance of the starting material on the TLC plate.
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Step 3: Work-up and Purification
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Rationale: The reaction is quenched with ice-water to hydrolyze the iminium intermediate to the final aldehyde and to neutralize any remaining reactive species.
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Procedure:
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Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate or sodium bicarbonate. This should be done slowly in a fume hood as the quenching can be exothermic.
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Stir the resulting suspension for 1-2 hours until a precipitate forms.
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Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.
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Dry the crude product under vacuum.
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde.
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Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its multiple reactive sites. It serves as a versatile platform for generating molecular diversity, a key strategy in modern drug discovery.
Sources
- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 8-BROMO-6-CHLORO-2H-CHROMENE-3-CARBALDEHYDE, CasNo.885271-03-4 BOC Sciences United States [bocscichem.lookchem.com]
- 6. 885271-03-4,8-BROMO-6-CHLORO-2H-CHROMENE-3-CARBALDEHYDE [lookchemicals.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
